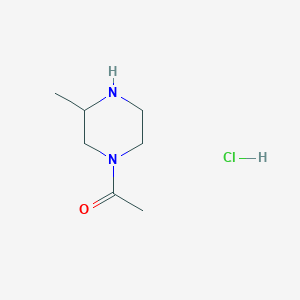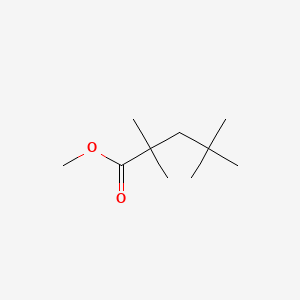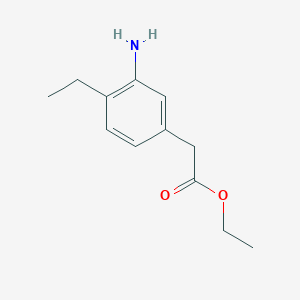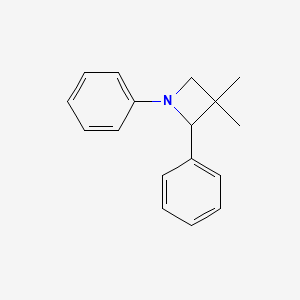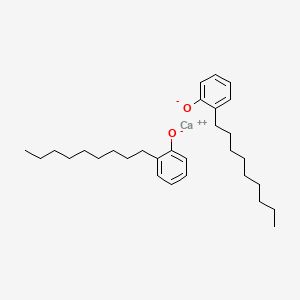
Calcium bis(nonylphenolate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium bis(nonylphenolate) is an organometallic compound with the molecular formula C30H46CaO2. It is composed of calcium ions coordinated with two nonylphenolate ligands. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium bis(nonylphenolate) can be synthesized through the reaction of calcium hydroxide with nonylphenol in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete formation of the desired product. The general reaction can be represented as follows:
Ca(OH)2+2C9H19C6H4OH→Ca(C9H19C6H4O)2+2H2O
Industrial Production Methods
In industrial settings, the production of calcium bis(nonylphenolate) involves large-scale reactors where calcium hydroxide and nonylphenol are mixed in precise stoichiometric ratios. The reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified through filtration and recrystallization processes.
Análisis De Reacciones Químicas
Types of Reactions
Calcium bis(nonylphenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium bis(nonylphenolate) oxide.
Reduction: It can be reduced under specific conditions to yield calcium and nonylphenol.
Substitution: The nonylphenolate ligands can be substituted with other phenolate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst and elevated temperatures.
Major Products Formed
Oxidation: Calcium bis(nonylphenolate) oxide.
Reduction: Calcium metal and nonylphenol.
Substitution: Various substituted phenolate derivatives.
Aplicaciones Científicas De Investigación
Calcium bis(nonylphenolate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of lubricants, surfactants, and stabilizers for plastics.
Mecanismo De Acción
The mechanism of action of calcium bis(nonylphenolate) involves its interaction with molecular targets such as enzymes and proteins. The nonylphenolate ligands can bind to active sites on enzymes, inhibiting their activity. Additionally, the calcium ions can interact with cellular pathways, affecting various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Calcium bis(phenolate): Similar structure but with phenolate ligands instead of nonylphenolate.
Calcium bis(tert-butylphenolate): Contains tert-butylphenolate ligands.
Calcium bis(octylphenolate): Contains octylphenolate ligands.
Uniqueness
Calcium bis(nonylphenolate) is unique due to the presence of nonylphenolate ligands, which impart specific chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are advantageous.
Propiedades
Número CAS |
30977-64-1 |
|---|---|
Fórmula molecular |
C30H46CaO2 |
Peso molecular |
478.8 g/mol |
Nombre IUPAC |
calcium;2-nonylphenolate |
InChI |
InChI=1S/2C15H24O.Ca/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2 |
Clave InChI |
MNLGVQYZYLJHCW-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


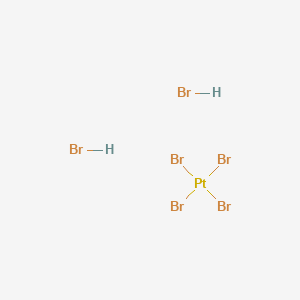


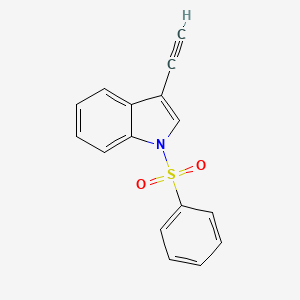
![4-chloro-N-(2-hydroxyethyl)-N-(((1R,4S)-3-methylbicyclo[2.2.1]heptan-2-yl)methyl)benzamide](/img/structure/B13818779.png)

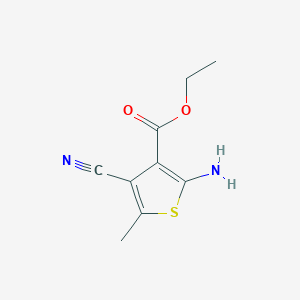
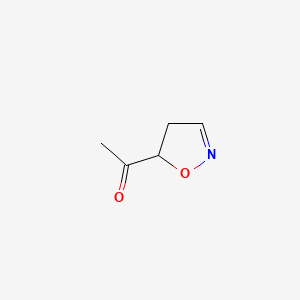
![2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one](/img/structure/B13818794.png)
